

# Fenvalerate's Impact on Reproductive Health: A Technical Guide

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## Compound of Interest

Compound Name: Fenvalerate

Cat. No.: B588145

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An in-depth analysis of the endocrine-disrupting effects and reproductive toxicity of the synthetic pyrethroid insecticide, **fenvalerate**.

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

**Fenvalerate**, a type-II synthetic pyrethroid insecticide, has been widely used in agriculture and domestic settings for its high insecticidal potency and relatively low acute toxicity to mammals. [1] However, a growing body of scientific evidence has raised significant concerns about its adverse effects on reproductive health. [2] Classified as an endocrine-disrupting chemical (EDC), **fenvalerate** has been shown to interfere with the synthesis, secretion, binding, action, or elimination of natural hormones, leading to a range of reproductive toxicities in both males and females. [3][4] This technical guide provides a comprehensive overview of the current research on the effects of **fenvalerate** on the reproductive system, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

## Effects on Female Reproductive Health

**Fenvalerate** exposure has been linked to a variety of adverse effects on the female reproductive system, including delayed sexual maturation, disruption of the estrous cycle, and direct impacts on ovarian function. [3][5]

## Quantitative Data Summary: Female Reproductive Endpoints

Endpoint	Species	Exposure Dose & Duration	Key Findings	Reference(s)
Sexual Maturation	Rat (Female)	Maternal exposure during prenatal and postnatal periods	Delayed sexual maturation.	<a href="#">[3]</a> <a href="#">[5]</a>
Estrous Cycle	Rat (Female)	Maternal exposure during prenatal and postnatal periods	Abnormal estrous cycle.	<a href="#">[3]</a> <a href="#">[5]</a>
Mouse (Female Offspring)	Paternal exposure of 10 mg/kg daily for 30 days	Increased length of the estrous cycle.	<a href="#">[6]</a> <a href="#">[7]</a>	
Uterine Weight	Rat (Female)	Maternal exposure during prenatal and postnatal periods	Modified uterine weight at different phases of the estrous cycle.	<a href="#">[3]</a> <a href="#">[5]</a>
Ovarian Weight	Rat (Female Offspring)	40 mg/kg to mothers during gestation and lactation	Decreased ovarian weight at postnatal day 75.	<a href="#">[8]</a> <a href="#">[9]</a>
Follicular Development	Rat (Female Offspring)	40 mg/kg to mothers during gestation and lactation	Decreased pre-antral follicles at postnatal day 75.	<a href="#">[8]</a> <a href="#">[9]</a>
Rat (Primary Culture)	1, 5, and 25 $\mu$ mol/L for 72 hours	Inhibited augmentation of follicular diameters.	<a href="#">[10]</a>	

Corpora Lutea	Rat (Female Offspring)	40 mg/kg to mothers during gestation and lactation	Decreased corpora lutea at postnatal day 75.	[8][9]
Fertility	Rat (Female Offspring)	40 mg/kg to mothers during gestation and lactation	Increased number of resorptions when fertility was tested at postnatal day 80.	[8][9]
Steroid Hormones	Rat (Primary Culture)	1, 5, and 25 $\mu$ mol/L for 72 hours	Inhibited levels of progesterone, testosterone, and estradiol.	[10]
Rat (Female)	30-day exposure to 1/250 LD50	Increased Estradiol (E2) levels.	[11]	
Rat (Female)	30-day exposure to 1/15 LD50	Significantly lower Progesterone (P0) levels.	[11]	
Mouse (Female Offspring)	Paternal exposure of 10 mg/kg daily for 30 days	Increased serum estradiol-17 $\beta$ concentration in estrus and progesterone levels in diestrus.	[6][7]	
Vitellogenin (VTG)	Zebrafish (Female)	1, 3, and 10 $\mu$ g/L for 21 days	Statistically significant decrease in VTG concentration.	[12]

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Cell Proliferation	Human Uterine Leiomyoma & Myometrial Cells	10 $\mu$ M for 24 hours	Stimulatory effect on the growth of [2] both cell lines.
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## Experimental Protocols: Female Reproductive Toxicity

### In Vivo Study: Perinatal Exposure in Rats[3]

- Animal Model: Wistar rats.
- Dosing: Pregnant dams were orally administered **fenvalerate** during the prenatal and postnatal periods of sexual brain organization of the female offspring.
- Parameters Assessed:
  - Physical: Sexual maturation (vaginal opening), body weight, and uterine weight.
  - Neuroendocrine: Estrous cycle regularity (vaginal smears) and plasma gonadal hormone levels (radioimmunoassay).
  - Behavioral: Open-field, stereotyped, and sexual behaviors.

### In Vitro Study: Ovarian Follicle Culture[10]

- Model: Preantral follicles isolated from 14-day-old female Sprague-Dawley rats.
- Culture Conditions: Follicles were cultured individually in 96-well plates with  $\alpha$ -MEM supplemented with 10% fetal bovine serum, 100 mIU/mL follicle-stimulating hormone, 100 mIU/mL luteinizing hormone, and 1% penicillin-streptomycin.
- Treatment: Follicles were exposed to **fenvalerate** (0, 1, 5, and 25  $\mu$ mol/L) for 72 hours.
- Endpoints Measured:
  - Follicular survival and diameter.
  - Steroid hormone (progesterone, testosterone, and estradiol) levels in the culture medium measured by ELISA.

- mRNA expression of steroidogenesis-related genes (StAR and P450scc) by RT-PCR.

## Signaling Pathways and Mechanisms in Females

**Fenvalerate**'s disruptive effects on the female reproductive system appear to be multifactorial, involving interference with steroidogenesis and potential anti-estrogenic activity.

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mechanisms of fenvalerate-induced female reproductive toxicity.
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## Effects on Male Reproductive Health

In males, **fenvalerate** exposure has been demonstrated to adversely affect testicular development, spermatogenesis, and semen quality, with some effects being transgenerational.

[6][7][13]

## Quantitative Data Summary: Male Reproductive Endpoints

Endpoint	Species	Exposure Dose & Duration	Key Findings	Reference(s)
Testis Weight	Rat (Male)	50 mg/kg/day from PND 28 to PND 88	Significantly reduced relative testis weight.	[14]
Rat (Male)	40 mg/kg/day for 30 days	Decrease in absolute testis weight.	[15][16]	
Mouse (Male Offspring)	Maternal exposure of 60 mg/kg daily from PND 0 to PND 21	Markedly decreased absolute and relative weights of testes at weaning.	[13]	
Mouse (Male Offspring)	Maternal exposure of 30 mg/kg daily from GD 13 to GD 18	Significantly decreased weights of testes.	[17][18]	
Sperm Count/Concentra tion	Rat (Male)	50 mg/kg/day from PND 28 to PND 88	Significantly reduced sperm concentration.	[14]
Rat (Male)	40 mg/kg/day for 30 days	Decrease in sperm counts in the testis and epididymis.	[15][16]	
Rat (Male)	≥12 mg/kg	Dose-dependent reduction in sperm head counts and daily sperm production.	[19]	

Mouse (Male Offspring)	Maternal exposure of 30 mg/kg daily from GD 13 to GD 18	Significantly reduced number of epididymal spermatozoa in adult offspring.	[17][18]	
Sperm Motility	Rat (Male)	50 mg/kg/day from PND 28 to PND 88	Significantly reduced sperm motility.	[14]
Sperm Abnormalities	Mouse (Male)	10 mg/kg daily for 30 days	Significantly increased sperm abnormalities.	[6][7]
Germ Cell Apoptosis	Rat (Male)	1 and 50 mg/kg/day from PND 28 to PND 88	Significantly increased TUNEL-positive germ cells.	[14]
Mouse (Male Offspring)	Maternal exposure of 60 mg/kg daily from PND 0 to PND 21	Increased number of apoptotic cells in testes of pups at weaning.	[13]	
Hormone Levels	Rat (Male)	≥12 mg/kg for 15 days	Markedly increased serum FSH levels.	[19]
Rat (Male)	12 mg/kg for 15 days	Increased serum LH levels.	[19]	
Rat (Male)	≥12 mg/kg for 15 days	Decreased testosterone levels in testis homogenates.	[19]	
Mouse (Male)	10 mg/kg daily for 30 days	Significantly increased serum testosterone and	[6][7]	

		estradiol-17 $\beta$ levels.	
Mouse (Male Fetus)	Maternal exposure of 30 mg/kg daily from GD 13 to GD 18	Significantly decreased serum testosterone levels.	[17][18]

## Experimental Protocols: Male Reproductive Toxicity

### In Vivo Study: Pubertal Exposure in Rats[14]

- Animal Model: Male Sprague-Dawley rats.
- Dosing: Gavage administration of **fenvalerate** (0.02, 1, and 50 mg/kg/day) from postnatal day (PND) 28 to PND 88.
- Endpoints Assessed:
  - Semen Quality: Sperm concentration and motility measured by computer-assisted sperm analysis (CASA).
  - Testicular Histology: Hematoxylin-eosin (HE) staining to observe changes in seminiferous tubules.
  - Germ Cell Apoptosis: TdT-mediated dUTP Nick-End Labeling (TUNEL) assay.
  - Apoptosis-Related Proteins: Western blotting for caspase-8 and caspase-3 expression in testes.

### In Vivo Study: Lactational Exposure in Mice[13]

- Animal Model: C57BL/6 mice.
- Dosing: Maternal mice were administered **fenvalerate** (60 mg/kg) by gavage daily from PND 0 to PND 21.
- Endpoints Assessed in Male Offspring:

- Testis weight (absolute and relative).
- Testicular histology and number of apoptotic cells at weaning.
- Percentage of mature seminiferous tubules and sperm count in adulthood.

## Signaling Pathways and Mechanisms in Males

The reproductive toxicity of **fenvalerate** in males is linked to the induction of germ cell apoptosis and disruption of the hormonal axis.

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## Experimental Workflow Visualization

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## Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that **fenvalerate** poses a significant risk to reproductive health in both males and females. Its endocrine-disrupting properties can lead to a cascade of adverse effects, from hormonal imbalances to impaired gametogenesis and reduced fertility. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and professionals in the fields of toxicology, reproductive biology, and drug development.

Future research should focus on elucidating the precise molecular mechanisms underlying **fenvalerate**'s toxicity, including its interaction with nuclear receptors and its impact on

epigenetic modifications.[6][7] Furthermore, long-term, low-dose exposure studies are needed to fully understand the risks associated with chronic environmental exposure to this widely used insecticide. A deeper understanding of these aspects will be crucial for developing effective preventative strategies and potential therapeutic interventions to mitigate the reproductive health risks posed by **fenvalerate** and other environmental endocrine disruptors.

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- To cite this document: BenchChem. [Fenvalerate's Impact on Reproductive Health: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588145#fenvalerate-effects-on-reproductive-health]

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